![molecular formula C21H19ClFN3O3 B2649416 3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-20-8](/img/structure/B2649416.png)

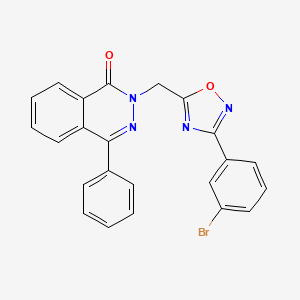

3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diazaspiro[4.5]decane derivatives are a class of organic compounds characterized by a spirocyclic structure . They have been the subject of various studies due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of a palladium catalyst . This domino reaction forms three carbon-carbon bonds and results in a highly regioselective C-C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic structure with exocyclic double bonds . The exact structure can vary depending on the specific substituents and the conditions of the synthesis .Chemical Reactions Analysis

The chemical reactions involving diazaspiro[4.5]decane derivatives can be complex and depend on the specific substituents and reaction conditions . For example, one study reported the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via a copper-catalyzed difluoroalkylation of N-benzylacrylamides .Applications De Recherche Scientifique

Conformational and Crystal Packing Preferences

Research by Lazic et al. (2022) analyzed spirohydantoin derivatives, focusing on their conformational and crystal packing preferences through single crystal X-ray diffraction and quantum chemical studies. These derivatives, including the specific compound of interest, exhibit unique packing patterns in their crystalline form, which could be valuable for understanding molecular interactions and designing new materials with tailored properties (Lazic et al., 2022).

Supramolecular Outcomes of Fluorination

A study by Simić et al. (2021) assessed the impact of fluorination on spirohydantoin derivatives, revealing that fluorine substitution influences the supramolecular architecture of these compounds. The research highlighted the role of fluorine in enhancing intermolecular interactions, leading to the formation of more complex three-dimensional networks. This property could be exploited in developing advanced materials or pharmaceuticals with improved performance (Simić et al., 2021).

Antimicrobial and Detoxification Applications

Ren et al. (2009) explored the use of a related N-halamine precursor for antimicrobial and detoxification applications when bonded onto cotton fabrics. This research underscores the potential of incorporating spirohydantoin derivatives into materials for health and safety applications, such as creating antimicrobial surfaces or detoxifying agents (Ren et al., 2009).

Anticonvulsant Activity

Studies on derivatives of spirohydantoin, including those with fluorinated groups, have demonstrated significant anticonvulsant activities. These findings, presented in research by Obniska et al. (2006), indicate the therapeutic potential of these compounds in developing new medications for the treatment of epilepsy and related disorders (Obniska et al., 2006).

Structural Analysis

Manjunath et al. (2011) conducted structural analysis through X-ray diffraction studies on a compound closely related to the one of interest. Their work provides insight into the molecular geometry, hydrogen bonding patterns, and the overall conformation of spirohydantoin derivatives. Such detailed structural information is crucial for the rational design of new compounds with desired physical and chemical properties (Manjunath et al., 2011).

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O3/c22-16-5-1-14(2-6-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)15-3-7-17(23)8-4-15/h1-8H,9-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWJATYWDDTCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)

![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)

![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)